iron(III)bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

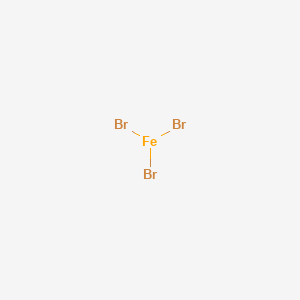

iron(III)bromide, also known as iron(III) bromide, is a chemical compound with the formula FeBr₃. This red-brown, odorless compound is primarily used as a Lewis acid catalyst in the halogenation of aromatic compounds. It dissolves in water to form acidic solutions and is known for its distinctive reddish-brown color in its solid state .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: iron(III)bromide can be synthesized through the direct reaction between iron and bromine. This reaction is highly exothermic, generating significant heat energy. The chemical equation for this reaction is: [ 2 \text{Fe} + 3 \text{Br}_2 \rightarrow 2 \text{FeBr}_3 ] The product is then purified through sublimation, a process in which a substance changes from a solid to a gas or vapor without first becoming a liquid .

Industrial Production Methods: In industrial settings, ferric bromide is often produced by treating iron metal with bromine gas. The reaction is carried out in a controlled environment to manage the exothermic nature of the process. The compound can also be prepared by the reaction of iron(III) oxide with hydrobromic acid, followed by purification .

Analyse Des Réactions Chimiques

Catalytic Bromination of Aromatic Compounds

FeBr₃ is widely used to facilitate electrophilic aromatic substitution (EAS) reactions, particularly bromination.

Mechanism:

-

Electrophile Generation : FeBr₃ polarizes Br₂, forming a Br⁺-FeBr₄⁻ complex .

Br2+FeBr3→Br+[FeBr4]− -

Aromatic Substitution : The electrophilic Br⁺ attacks the aromatic ring (e.g., benzene), forming a sigma complex. Subsequent deprotonation regenerates the aromatic system :

C6H6+Br+→C6H5Br+H+

Example:

Bromobenzene synthesis from benzene and Br₂ yields >90% under FeBr₃ catalysis at 25°C .

Oxidation Reactions

FeBr₃ acts as an oxidant in organic transformations:

Alcohols to Ketones:

Secondary alcohols are oxidized to ketones with FeBr₃ in dichloromethane :

R2CHOHFeBr3R2C=O

Yield : 75–92% (e.g., cyclohexanol → cyclohexanone, 88% yield) .

Sulfides to Sulfoxides:

FeBr₃ oxidizes sulfides to sulfoxides using H₂O₂ :

R-S-R’FeBr3,H2O2R-S(O)-R’

Selectivity : >95% for aryl sulfides .

Coupling and Cyclization Reactions

FeBr₃ enables C–C bond formation in complex syntheses:

Cyclization of Diynes:

1,6-Dienes undergo FeBr₃-catalyzed redox radical cyclization to form bicyclic structures :

Example : 1,6-Heptadiyne → bicyclo[3.2.0]heptane derivative (72% yield).

Halogen Exchange and Rearrangement

FeBr₃ mediates halogen exchange and steric-hindrance relief in polycyclic systems:

Bromination of 2-tert-Butylpyrene:

FeBr₃ directs bromine to the K-region (positions 5 and 9) instead of more reactive 6/8 positions :

Product : 5,9-dibromo-2-tert-butylpyrene (68% yield).

Mechanism : FeBr₃ lowers activation energy for bromine rearrangement via intermediate stabilization .

Thermal Decomposition

Above 200°C, FeBr₃ decomposes to FeBr₂ and Br₂ :

2FeBr3→2FeBr2+Br2

Kinetics : First-order with respect to FeBr₃; activation energy = 120 kJ/mol .

Environmental and Photochemical Roles

FeBr₃ participates in atmospheric halogen activation:

Photochemical Radical Formation:

Under UV light, FeBr₃-doped NaCl releases Cl and Br radicals, contributing to ozone depletion :

FeBr3hνFe2++Br−+⋅Br

Radical Production Rate : Up to 1×107 atoms cm⁻³ s⁻¹ .

Stability Considerations:

-

Light Sensitivity : Decomposes to FeBr₂ upon prolonged exposure .

-

Hygroscopicity : Absorbs moisture, requiring storage in desiccators .

Comparative Reactivity

| Property | FeBr₃ | FeCl₃ |

|---|---|---|

| Thermal Stability | Decomposes >200°C | Stable up to 300°C |

| Lewis Acidity (pKa) | 1.2 | 0.6 |

| Halogenation Efficiency | Moderate | High |

Future Research Directions

Recent studies highlight FeBr₃’s potential in:

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Iron(III) bromide serves as an effective catalyst in organic reactions, particularly in the synthesis of complex organic molecules. Its role as a Lewis acid facilitates various reactions, including Friedel-Crafts acylation and alkylation processes. For instance, it has been employed in the cyanation of aryl iodides and activated aryl bromides using water as a solvent, showcasing its utility in green chemistry practices .

Water Treatment

Due to its solubility and reactivity, iron(III) bromide is utilized in water treatment processes. It aids in the removal of contaminants through coagulation and flocculation mechanisms. The compound's ability to form insoluble precipitates with various pollutants enhances its effectiveness in purifying water .

Nanotechnology

Recent studies have explored the application of iron(III) bromide in nanotechnology. Researchers are investigating its potential for synthesizing nanomaterials with unique properties, which can be utilized in electronics and biomedicine. The compound's ability to act as a precursor for iron-based nanoparticles opens avenues for innovative applications .

Case Study 1: Organic Synthesis Using Iron(III) Bromide

A study published in ResearchGate examined the use of iron(III) bromide as a catalyst for the cyanation of aryl compounds. The methodology demonstrated that using this compound could enhance reaction yields while minimizing environmental impact due to the use of water as a solvent. The findings indicate that iron(III) bromide can effectively replace more toxic catalysts traditionally used in organic synthesis .

Case Study 2: Water Purification

In an investigation into water treatment efficacy, iron(III) bromide was tested for its ability to remove heavy metals from contaminated water sources. Results showed significant reductions in metal concentrations when treated with iron(III) bromide, highlighting its role as an effective coagulant in water purification systems .

Mécanisme D'action

iron(III)bromide exerts its effects primarily through its role as a Lewis acid. It accepts electron pairs from other molecules, facilitating various chemical reactions. In the bromination of aromatic compounds, ferric bromide activates bromine molecules, making them more reactive and enabling the substitution of hydrogen atoms with bromine atoms on the aromatic ring .

Comparaison Avec Des Composés Similaires

iron(III)bromide is often compared with other iron halides, such as:

Ferric chloride (FeCl₃): More stable than ferric bromide due to the greater oxidizing power of chlorine.

Ferrous bromide (FeBr₂): A lower oxidation state of iron, less commonly used as a catalyst.

Ferric iodide (FeI₃): Not stable, as iron(III) will oxidize iodide ions.

This compound’s unique properties, such as its ability to act as a Lewis acid catalyst and its distinctive red-brown color, make it a valuable compound in various chemical processes.

Propriétés

Formule moléculaire |

Br3Fe |

|---|---|

Poids moléculaire |

295.56 g/mol |

Nom IUPAC |

tribromoiron |

InChI |

InChI=1S/3BrH.Fe/h3*1H;/q;;;+3/p-3 |

Clé InChI |

FEONEKOZSGPOFN-UHFFFAOYSA-K |

SMILES canonique |

[Fe](Br)(Br)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.